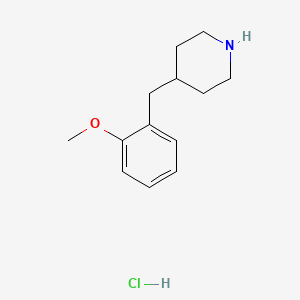

4-(2-Methoxy-benzyl)-piperidine hydrochloride

Description

4-(2-Methoxy-benzyl)-piperidine hydrochloride (C₁₃H₁₉NO·HCl; MW 241.76) is a piperidine derivative featuring a 2-methoxy-substituted benzyl group at the 4-position of the piperidine ring. This compound is primarily utilized in research settings, with applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name |

4-[(2-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGMNBVOKCFRAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588778 | |

| Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-34-3 | |

| Record name | Piperidine, 4-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-methoxyphenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Piperidine with 2-Methoxybenzyl Halides

One of the primary methods involves the reaction of piperidine with 2-methoxybenzyl halides (e.g., bromide or chloride) under basic conditions. The reaction typically proceeds via nucleophilic substitution where the nitrogen of piperidine attacks the benzylic carbon.

- Base selection: Common bases include potassium carbonate, sodium carbonate, or cesium carbonate. These bases deprotonate the piperidine nitrogen, increasing its nucleophilicity.

- Phase transfer catalysts: Tetrabutylammonium bromide or iodide are often used to enhance the reaction rate by facilitating the transfer of ionic species between phases.

- Solvents: Acetone or dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both organic and inorganic reagents and support the reaction mechanism.

| Parameter | Details |

|---|---|

| Piperidine | 1 equivalent |

| 2-Methoxybenzyl halide | 1.1 equivalents |

| Base | Potassium carbonate, 3 equivalents |

| Phase transfer catalyst | Tetrabutylammonium bromide, 0.06 equivalents |

| Solvent | Acetone or DMF |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (e.g., 4-8 hours) |

This method yields 4-(2-methoxy-benzyl)-piperidine as the free base, which is then converted to its hydrochloride salt.

Conversion to Hydrochloride Salt

The free base is dissolved in an alcohol solvent such as isopropyl alcohol, heated to 75-80°C, and treated with hydrochloric acid gas or aqueous hydrochloric acid to form the hydrochloride salt.

- Purification: Activated carbon treatment is used to remove colored impurities.

- Crystallization: Cooling the solution to 15±5°C promotes crystallization of the hydrochloride salt.

- Filtration and drying: The solid is filtered, washed with isopropyl alcohol, and dried under vacuum at 70-80°C for several hours.

Typical Yield: Approximately 80% pure hydrochloride salt.

Research Findings and Analytical Data

- Purity Assessment: Gas chromatography and reverse-phase HPLC are used to monitor reaction progress and purity. Impurities such as formyl derivatives and bis-substituted byproducts are characterized by NMR and mass spectrometry.

- Reaction Efficiency: The use of phase transfer catalysts and optimized base selection significantly improves yields and reduces side reactions.

- Crystallization Parameters: Temperature control during crystallization is critical for obtaining high-purity product with good yield.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Alkylation | Piperidine + 2-methoxybenzyl halide, base (K2CO3), phase transfer catalyst, acetone/DMF, reflux | Formation of 4-(2-methoxy-benzyl)-piperidine free base |

| 2. Purification | Activated carbon treatment in isopropyl alcohol at 75-80°C | Removal of impurities |

| 3. Salt formation | Addition of HCl gas or aqueous HCl, cooling to 15±5°C | Crystallization of hydrochloride salt |

| 4. Isolation and drying | Filtration, washing with isopropyl alcohol, vacuum drying at 70-80°C | Pure 4-(2-methoxy-benzyl)-piperidine hydrochloride |

Additional Notes

- The choice of solvent and catalyst is crucial to minimize side reactions and maximize yield.

- The hydrochloride salt form improves compound stability and handling.

- Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for confirming structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The piperidine ring can be reduced to a piperidine derivative using hydrogen gas and a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate as bases in organic solvents like dimethylformamide (DMF).

Major Products

Oxidation: 4-(2-Hydroxy-benzyl)-piperidine hydrochloride.

Reduction: 4-(2-Methoxy-benzyl)-piperidine.

Substitution: Various substituted benzyl-piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research Applications

1. Neurological Disorders

4-(2-Methoxy-benzyl)-piperidine hydrochloride serves as a lead compound for developing medications targeting neurological disorders. Its piperidine structure is crucial for designing drugs that can interact with neurotransmitter systems, making it a candidate for treating conditions such as depression, anxiety, and neurodegenerative diseases .

2. Pain Management

Research indicates that derivatives of piperidine compounds exhibit analgesic properties. Studies have shown that similar piperidine derivatives can inhibit pain responses in animal models, suggesting that this compound may also possess potential analgesic effects .

3. Anticancer Activity

The compound has been investigated for its anticancer properties. Certain piperidine derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific methoxy substitution may enhance its selectivity and potency against tumor cells .

Biochemical Assays

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its ability to modify biological pathways makes it valuable in proteomics and drug discovery processes . The compound's reactivity allows for the synthesis of analogs that can be tested for improved biological activity or reduced side effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. This flexibility facilitates the creation of derivatives with enhanced pharmacological profiles. For example, modifications to the methoxy group or piperidine nitrogen can lead to compounds with improved efficacy or safety profiles .

Case Studies

Several studies highlight the compound's potential applications:

- Study on Neurological Effects : A case study demonstrated that a derivative of this compound exhibited significant improvements in cognitive function in animal models of Alzheimer's disease, suggesting its role as a cognitive enhancer .

- Anticancer Research : In vitro studies showed that the compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis, indicating its potential as an anticancer agent .

- Pain Response Studies : Animal trials indicated that doses of 1 mg/kg resulted in observable analgesic effects, supporting further exploration into its use for pain management therapies .

Mechanism of Action

The mechanism by which 4-(2-Methoxy-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The methoxy group and piperidine ring are key structural features that influence its binding and activity.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural Analogues and Positional Isomers

2-(2-Methoxy-benzyl)-piperidine (QA-7008)

- Structure : Methoxy-benzyl group at the 2-position of piperidine.

- Key Differences : Positional isomerism alters steric accessibility and binding affinity. The 2-substitution may reduce conformational flexibility compared to the 4-substituted analog .

- Applications : Used in ligand-receptor interaction studies due to its rigid structure.

2-(3-Methoxy-benzyl)-piperidine (QJ-1098)

- Structure : Methoxy group at the 3-position of the benzyl ring.

3-(4-Methoxy-3-methyl-benzyl)-piperidine Hydrochloride (1172763-84-6)

Functional Group Variations

2-Methoxy-N-(piperidine-4-yl)benzamide Hydrochloride (PK00022E-1)

- Structure : Amide linkage replaces the benzyl ether.

- Key Differences : The amide group introduces hydrogen-bonding capacity, improving target specificity but reducing metabolic stability due to susceptibility to hydrolysis .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride (1235440-58-0)

Pharmacologically Relevant Comparisons

Donepezil Hydrochloride (Acetylcholinesterase Inhibitor)

- Structure: 4-Benzylpiperidine core with indanone substituents.

- Key Differences: The indanone moiety in donepezil provides extended π-conjugation, enhancing AChE binding affinity (IC₅₀ = 5.7 nM) compared to simpler benzyl-piperidines. 4-(2-Methoxy-benzyl)-piperidine lacks this feature, resulting in lower potency .

Dyclonine Hydrochloride (Local Anesthetic)

Physicochemical and Toxicological Data Comparison

<sup>*</sup> Predicted using fragment-based methods.

Biological Activity

4-(2-Methoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a piperidine ring and a methoxy-benzyl substituent, which may influence its interaction with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The synthesis of this compound typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. The hydrochloride form enhances the compound's solubility and stability in aqueous solutions, making it more amenable for biological assays.

The mechanism of action for this compound primarily involves its interaction with various biological molecules. The piperidine ring adopts a chair conformation, optimizing its interactions with receptors and enzymes. This structural feature is believed to facilitate the compound's penetration into biological membranes and modulate the activity of specific molecular targets.

Biological Activities

Research on the biological activity of this compound indicates several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains.

- Neuropharmacological Effects : Given its structural similarity to other piperidine derivatives, there is interest in its effects on the central nervous system, including potential anxiolytic or analgesic properties .

- Enzyme Inhibition : The compound may interact with specific enzymes, although detailed studies are required to elucidate these interactions fully.

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro testing demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

- Neuropharmacological Assessment : A study examining the effects of this compound on rodent models showed promising results in reducing anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic effects .

- Enzyme Interaction Studies : Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be identified through further research.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Methoxy-benzyl)-piperidine hydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methoxybenzyl chloride with piperidine derivatives under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents like dichloromethane or THF. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is critical to isolate the hydrochloride salt .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Ensure stoichiometric equivalence of reagents to minimize byproducts like unreacted benzyl halides .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation. Use desiccants (e.g., silica gel) in storage areas. Avoid exposure to strong oxidizers, acids, or bases due to potential exothermic reactions .

- Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for handling powders to avoid inhalation of particulates .

Q. What analytical techniques are essential for characterizing purity and structure?

- Techniques :

- NMR (¹H/¹³C): Confirm the presence of the methoxy (-OCH₃) and piperidine moieties.

- HPLC-MS : Assess purity (>95% recommended for biological assays).

- Elemental Analysis : Validate the hydrochloride salt stoichiometry (C:H:N:Cl ratio) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents on the methoxy group?

- Experimental Design :

- Substitution Reactions : Use electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) or Ullmann coupling for aryl halide derivatives. Optimize temperature (40–80°C) and catalyst (e.g., CuI for Ullmann) to enhance regioselectivity .

- Reduction/Oxidation : Convert the methoxy group to hydroxyl using BBr₃ (anhydrous conditions) or oxidize to carbonyl derivatives with KMnO₄ .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Contradiction Analysis :

- Compare experimental data (e.g., DSC for melting point) with computational predictions (e.g., COSMO-RS for solubility).

- Validate purity via orthogonal methods (e.g., NMR vs. elemental analysis) to rule out hydrate formation or polymorphic variations .

Q. How can researchers mitigate toxicity risks during in vitro biological assays?

- Risk Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.